(2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide
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Overview
Description
The compound (2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyano group, a fluorophenoxy group, and a pyrido[1,2-a]pyrimidin core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin core, the introduction of the fluorophenoxy group, and the addition of the cyano and prop-2-enamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorophenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
(2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine with a similar fluorophenyl group.
Ethyl 3-(furan-2-yl)propionate: A compound with a similar propionate group.
Uniqueness
(2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide: is unique due to its combination of functional groups and its pyrido[1,2-a]pyrimidin core, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C25H25FN4O4 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(3-propan-2-yloxypropyl)prop-2-enamide |
InChI |
InChI=1S/C25H25FN4O4/c1-16(2)33-13-5-11-28-23(31)18(15-27)14-21-24(34-20-9-7-19(26)8-10-20)29-22-17(3)6-4-12-30(22)25(21)32/h4,6-10,12,14,16H,5,11,13H2,1-3H3,(H,28,31)/b18-14+ |
InChI Key |
VSFCDDNUPJNBAO-NBVRZTHBSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCCCOC(C)C)OC3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCCCOC(C)C)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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